REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[O:10][CH2:9][CH2:8][C:7](=[O:11])[C:6]2[CH:12]=[CH:13][CH:14]=[CH:15][C:5]=2[NH:4][C:3]1=O.[H-].[Na+].C(O)(=O)C>O1CCCC1>[CH3:1][C:2]1([CH3:17])[C:3]2[NH:4][C:5]3[CH:15]=[CH:14][CH:13]=[CH:12][C:6]=3[C:7](=[O:11])[C:8]=2[CH2:9][O:10]1 |f:1.2|
|
Name
|
5,6-dihydro-3,3-dimethyl-4,1-benzoxazonine-2,7(1H,3H)-dione
|
Quantity
|
11.66 g
|
Type
|
reactant
|
Smiles
|
CC1(C(NC2=C(C(CCO1)=O)C=CC=C2)=O)C
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate is collected
|
Type
|
WASH
|
Details
|
washed with a small amount of tetrahydrofuran and water
|
Type
|
CUSTOM
|
Details
|
The precipitate is dried
|
Type
|
CUSTOM
|
Details
|
crystallized from methanol
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |